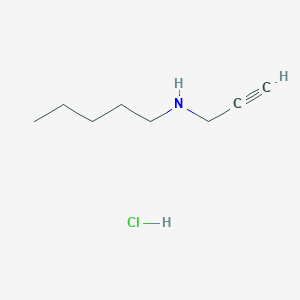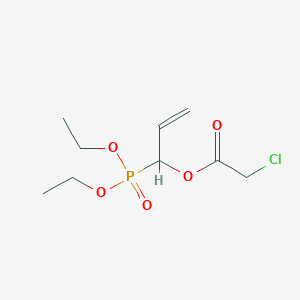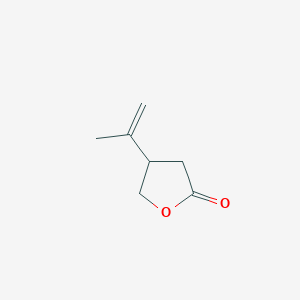
2(3H)-Furanone, dihydro-4-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-4-(1-methylethenyl)-, also known as 4-(1-methylethenyl)-2,3-dihydro-2-furanone, is a chemical compound with a furanone core structure. This compound is notable for its presence in various natural products and its applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 4-hydroxy-2-buten-1-one in the presence of an acid catalyst can yield the desired furanone compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to produce large quantities of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)-.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the furanone structure, such as hydroxylated, alkylated, or acylated furanones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-2-methylbenzofuran: Used in the synthesis of pharmaceuticals and fragrances.
1,2,3,4-Tetrahydro-1-naphthalenone: Utilized in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- is unique due to its specific furanone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
Propiedades
Número CAS |
53627-38-6 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
4-prop-1-en-2-yloxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5(2)6-3-7(8)9-4-6/h6H,1,3-4H2,2H3 |
Clave InChI |
FVHAGJVGKNADDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
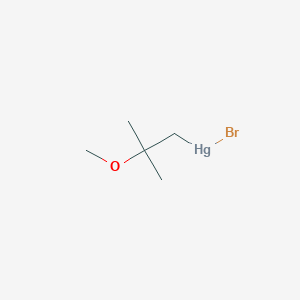

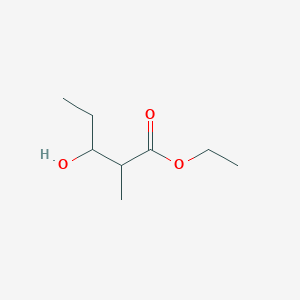
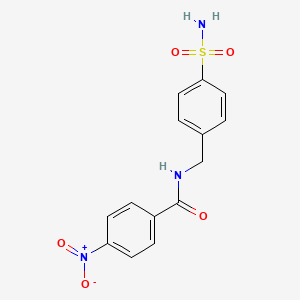

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
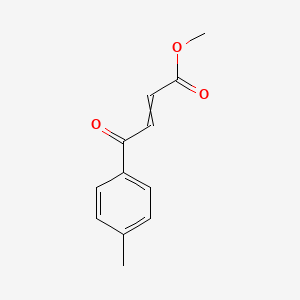
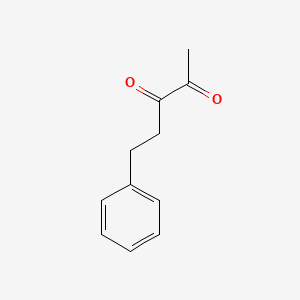
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
